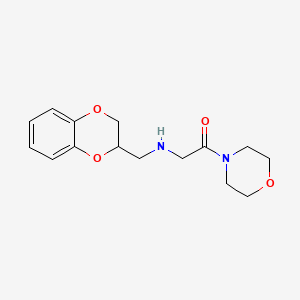
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- is a complex organic compound that features a morpholine ring substituted with a benzodioxan moiety and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific synthesis of Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)-, the reaction involves the use of benzodioxan-2-ylmethylamine and glycine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine derivatives often employs solid-phase synthesis techniques and transition metal catalysis to achieve high yields and purity . The use of stereoselective methods and advanced catalytic systems ensures the efficient production of these compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxan moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The benzodioxan moiety is known to interact with certain enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a wide range of applications in organic synthesis and medicinal chemistry.
Benzodioxan derivatives: Compounds with similar structural features and potential bioactivity.
Glycine derivatives: Molecules that share the glycine moiety and exhibit various biological activities.
Uniqueness
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- is unique due to its combination of a morpholine ring, benzodioxan moiety, and glycine derivative. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3562-90-1 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-7-19-8-6-17)10-16-9-12-11-20-13-3-1-2-4-14(13)21-12/h1-4,12,16H,5-11H2 |
InChI Key |
QMUSGMDQTITBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNCC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


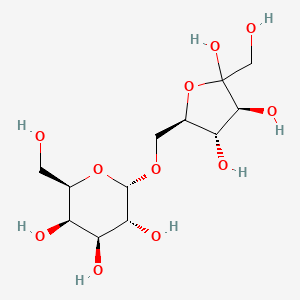
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
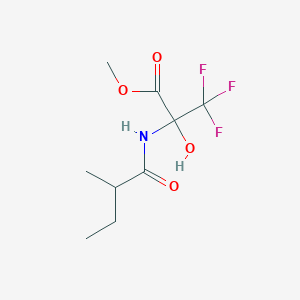
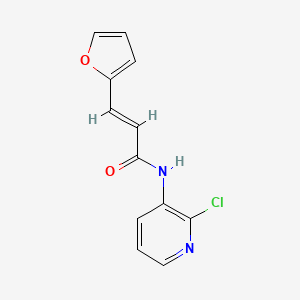
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
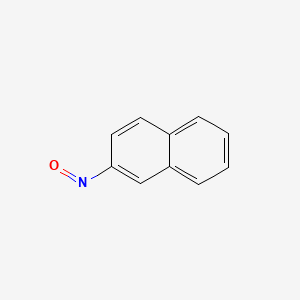
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
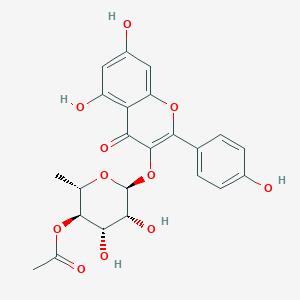
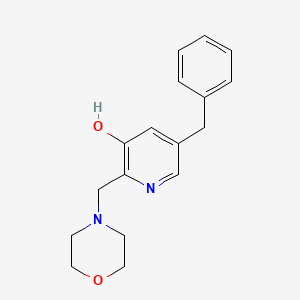
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
